molecular formula C16H11ClF2N2 B10909976 4-chloro-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole

4-chloro-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B10909976
M. Wt: 304.72 g/mol
InChI Key: RNNNARPEFMBECD-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C16H10ClF2N2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as a solvent.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

4-chloro-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-bis(4-fluorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical reactivity and biological activity. These substituents can influence the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11ClF2N2

Molecular Weight

304.72 g/mol

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C16H11ClF2N2/c1-21-16(11-4-8-13(19)9-5-11)14(17)15(20-21)10-2-6-12(18)7-3-10/h2-9H,1H3

InChI Key

RNNNARPEFMBECD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)F)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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